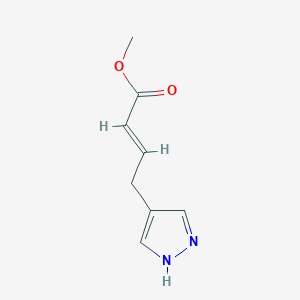
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a pyrrolidine ring attached to an ethanethione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acetaldehyde and ammonia.
Substitution with Methyl Group: The methyl group is introduced at the 6-position of the pyridine ring using a methylating agent such as methyl iodide.
Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached to the ethanethione moiety through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by combining the substituted pyridine ring with the pyrrolidine-ethanethione moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethanethione moiety to an ethane group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a carbonyl group instead of a thione group.
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanol: Similar structure but with a hydroxyl group instead of a thione group.
Uniqueness
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione is unique due to the presence of the ethanethione moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2S |
|---|---|
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
2-(6-methylpyridin-2-yl)-1-pyrrolidin-1-ylethanethione |
InChI |
InChI=1S/C12H16N2S/c1-10-5-4-6-11(13-10)9-12(15)14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3 |
Clé InChI |
WWQSWWFBNBNGIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CC(=S)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)


![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)


![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)



![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)



